5-[(3aS,4S,6aR)-2-imino-5-oxidohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid
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Overview
Description
5-[(3aS,4S,6aR)-2-amino-5-oxo-3H,3aH,4H,6H,6aH-5-thieno[3,4-d]imidazol-4-yl]pentanoic acid, commonly known as biotin, is a water-soluble vitamin that is part of the vitamin B complex. It plays a crucial role in various metabolic processes, including the synthesis of fatty acids, amino acids, and glucose. Biotin is essential for maintaining healthy skin, hair, and nails, and it is often included in dietary supplements and cosmetic products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Biotin can be synthesized through several chemical routes. One common method involves the reaction of 4-benzamido-3-ketotetrahydrothiophene with methyl y-formylbutyrate, followed by cyclization and reduction steps . Another method involves the reaction of 3,4-diamino-2-carbomethoxythiophene with various reagents to form the biotin structure .
Industrial Production Methods
Industrial production of biotin typically involves microbial fermentation using strains of bacteria or yeast that naturally produce the compound. The fermentation broth is then subjected to extraction and purification processes to isolate biotin in its pure form .
Chemical Reactions Analysis
Types of Reactions
Biotin undergoes various chemical reactions, including:
Oxidation: Biotin can be oxidized to form biotin sulfoxide and biotin sulfone.
Reduction: Biotin can be reduced to form dihydrobiotin.
Substitution: Biotin can undergo substitution reactions to form biotin derivatives, such as biotinylated compounds used in biochemical assays.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various biotinylation reagents, such as N-hydroxysuccinimide esters.
Major Products Formed
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Dihydrobiotin.
Substitution: Biotinylated proteins, peptides, and other biomolecules.
Scientific Research Applications
Biotin is widely used in scientific research due to its ability to form strong, non-covalent bonds with avidin and streptavidin proteins. This property makes biotin an essential tool in various biochemical and molecular biology techniques, including:
Affinity Chromatography: Biotinylated molecules are used to purify proteins and nucleic acids.
Immunoassays: Biotinylated antibodies are used in enzyme-linked immunosorbent assays (ELISAs) and other immunoassays.
Cell Labeling: Biotinylated probes are used to label and track cells in various biological studies.
Mechanism of Action
Biotin acts as a coenzyme for carboxylase enzymes, which are involved in critical metabolic pathways such as gluconeogenesis, fatty acid synthesis, and amino acid catabolism. Biotin binds to the active site of these enzymes, facilitating the transfer of carbon dioxide molecules during carboxylation reactions. This process is essential for the synthesis of key biomolecules and the regulation of metabolic pathways .
Comparison with Similar Compounds
Biotin is unique among the vitamin B complex due to its strong binding affinity with avidin and streptavidin. Similar compounds include:
Pantothenic Acid (Vitamin B5): Involved in the synthesis of coenzyme A, but does not have the same binding properties as biotin.
Folic Acid (Vitamin B9): Involved in DNA synthesis and repair, but lacks the strong binding affinity with avidin and streptavidin.
Biotin’s unique binding properties make it particularly valuable in biochemical research and diagnostic applications.
Properties
Molecular Formula |
C10H17N3O3S |
---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-amino-5-oxo-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoic acid |
InChI |
InChI=1S/C10H17N3O3S/c11-10-12-6-5-17(16)7(9(6)13-10)3-1-2-4-8(14)15/h6-7,9H,1-5H2,(H,14,15)(H3,11,12,13)/t6-,7-,9-,17?/m0/s1 |
InChI Key |
YAMSKNCJZZUJME-YBSFLMRUSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1=O)CCCCC(=O)O)N=C(N2)N |
Canonical SMILES |
C1C2C(C(S1=O)CCCCC(=O)O)N=C(N2)N |
Origin of Product |
United States |
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